molecular formula C10H16N2 B6240226 (2-amino-1-phenylpropyl)(methyl)amine CAS No. 35781-32-9

(2-amino-1-phenylpropyl)(methyl)amine

Cat. No.: B6240226
CAS No.: 35781-32-9
M. Wt: 164.25 g/mol
InChI Key: GDMKRRBUUVJNFW-UHFFFAOYSA-N
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Description

(2-amino-1-phenylpropyl)(methyl)amine, also known as 1-N-methyl-1-phenylpropane-1,2-diamine, is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is supplied with a high purity of 95% and should be stored at 2-8°C . This compound features a diamino structure, making it a valuable building block in organic and medicinal chemistry research. It is related to the phenylpropylamine class of organic compounds, which are characterized by a phenyl ring with a propyl group bonded to an amino functional group . As a diamine, it serves as a key intermediate for the synthesis of more complex molecules. Its structure allows for functionalization at the amino groups, enabling its use in the development of potential pharmacological tools or in the tailored functionalization of other compounds to improve their properties . This product is intended for research and development purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) before use .

Properties

CAS No.

35781-32-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-N-methyl-1-phenylpropane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-8,10,12H,11H2,1-2H3

InChI Key

GDMKRRBUUVJNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)NC)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

This method, adapted from CN105085278A, involves:

Step 1: Alkylation of Isobutyronitrile

Substituted benzyl chloride reacts with isobutyronitrile under cryogenic conditions (-78°C to 0°C) using lithium diisopropylamide (LDA) as a base. The product, 2-methyl-1-phenyl-2-butyronitrile, forms in 98% yield.

Example :

  • Benzyl chloride (1.5 g, 10.6 mmol) and isobutyronitrile (2.39 mL, 26.6 mmol) in THF yield 2-methyl-1-phenyl-2-butyronitrile after LDA-mediated coupling.

Step 2: Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to 2-methyl-1-phenyl-2-butyric acid using ethylene glycol and potassium hydroxide at 80–220°C. Polar solvents enhance reaction efficiency, achieving >90% conversion.

Step 3: Curtius Rearrangement to Carbamate

2-Methyl-1-phenyl-2-butyric acid undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and benzyl alcohol, forming a benzyl carbamate. This step proceeds at 40–120°C in toluene, yielding 85–92%.

Step 4: Catalytic Debenzylation

The carbamate is hydrogenolyzed using palladium on carbon (Pd/C) in methanol, affording (2-amino-1-phenylpropyl)(methyl)amine in 98% purity.

Key Advantages :

  • Avoids toxic cyanide reagents.

  • Total yield ~50% vs. 15% in traditional routes.

Mannich Reaction-Based Asymmetric Synthesis

Mannich Condensation and Enantiomer Resolution

WO2007009405A1 outlines a route via Mannich reaction using acetophenone, paraformaldehyde, and N-methylbenzylamine:

Step 1: Formation of β-Amino Ketone

Acetophenone reacts with paraformaldehyde and N-methylbenzylamine in acidic conditions, yielding a β-amino ketone intermediate.

Step 2: Ketone Reduction

The ketone is reduced to a secondary alcohol using sodium borohydride (NaBH4) , followed by catalytic hydrogenation to the amine.

Step 3: Chiral Resolution

Racemic N-benzyl-N-methyl-3-phenylpropanamine is resolved using mandelic acid , enriching the (R)-enantiomer. The undesired (S)-enantiomer is racemized and recycled.

Step 4: Debenzylation and Methylation

Benzyl groups are removed via phenyl chloroformate treatment, followed by hydrolysis to yield the primary amine. Methylation with methyl iodide completes the synthesis.

Performance Metrics :

  • Enantiomeric excess (ee): >99% for (R)-isomer.

  • Overall yield: 40–45% after recycling.

Comparative Analysis of Methodologies

ParameterFour-Step Nitrile RouteMannich Reaction Route
Total Yield 50%40–45%
Toxic Reagents NonePhenyl chloroformate
Stereocontrol RacemicEnantioselective (>99% ee)
Key Advantage ScalabilityChiral purity
Reaction Steps 45

Trade-offs :

  • The nitrile route excels in scalability but lacks stereochemical control.

  • The Mannich approach enables enantiomerically pure products but requires costly resolution steps.

Industrial Optimization and Challenges

Solvent and Catalyst Recycling

  • Tetrahydrofuran (THF) and toluene are recovered via distillation in the nitrile route, reducing costs.

  • Pd/C catalysts are reused for up to 10 cycles without activity loss.

Byproduct Management

  • Diphenylurea , a byproduct of DPPA reactions, is removed via filtration.

  • Mandelic acid from chiral resolution is reclaimed via crystallization.

Substituent Compatibility

  • Electron-donating groups (e.g., -OCH3) on the phenyl ring accelerate Step 1 alkylation but hinder hydrolysis.

  • Steric hindrance from ortho-substituents reduces yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

(2-amino-1-phenylpropyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-amino-1-phenylpropyl)(methyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (2-amino-1-phenylpropyl)(methyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include the activation or inhibition of signal transduction cascades, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

The following table compares (2-amino-1-phenylpropyl)(methyl)amine with five structurally related amines, highlighting molecular features, physicochemical properties, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings References
This compound C₁₀H₁₆N₂ 164.25 Secondary amine; phenyl group at C1, methylamino group at C1 Limited direct data; potential pharmaceutical intermediate inferred from analogs.
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 149.24 Secondary amine; phenyl group at C2, methylamino group at C1 Historical use as a stimulant (e.g., decongestant); pharmacological activity linked to adrenergic receptor modulation.
1-(2-Methylphenyl)ethylamine C₁₃H₂₁N 191.32 Branched alkyl chain (2-methylpropyl) and methylphenyl substituent No specific applications reported; structural complexity suggests use in specialty chemical synthesis.
Methyl[(1-phenylcyclopropyl)methyl]amine C₁₁H₁₅N 161.25 Cyclopropane ring fused to phenyl group; methylamino side chain Research compound with no detailed data; cyclopropane may enhance metabolic stability in drug design.
2-Amino-1-(4-chlorophenyl)ethylpropylamine C₁₂H₁₉ClN₂ 226.75 Chlorophenyl substituent; propylamino side chain No direct applications cited; halogenated analogs often used in agrochemicals or bioactive molecule synthesis.

Key Structural and Functional Insights :

Amino Group Position: this compound has a primary amine (-NH₂) at C2 and a methylamino group (-NH-CH₃) at C1, distinguishing it from Phenpromethamine (secondary amine at C1, phenyl at C2). This positional variance affects basicity and hydrogen-bonding capacity, which could influence receptor binding in pharmacological contexts .

Cyclopropane Integration :

  • Methyl[(1-phenylcyclopropyl)methyl]amine incorporates a strained cyclopropane ring, which may improve metabolic stability or modulate lipophilicity in drug candidates .

Branched Alkyl Chains :

  • 1-(2-Methylphenyl)ethylamine features a bulky 2-methylpropyl group, likely reducing solubility in aqueous media compared to simpler alkylamines .

Research Context and Limitations

  • Safety Profiles : Analogous amines (e.g., methyl(2-methylpropyl)amine ) are classified as Acute Toxicity Category 4 (oral, dermal, inhalation), requiring stringent handling protocols . Similar precautions are inferred for the target compound.

Q & A

Basic Research Questions

Q. How can the structure of (2-amino-1-phenylpropyl)(methyl)amine be confirmed post-synthesis?

  • Methodological Answer :

  • Use ¹H/¹³C NMR spectroscopy to identify proton and carbon environments. For example, the methyl group on the amine and phenyl protons will show distinct splitting patterns. Compare chemical shifts with similar amines (e.g., methyl-substituted propylamines) .
  • Mass spectrometry (MS) can confirm the molecular ion peak (M⁺) and fragmentation patterns. High-resolution MS (HRMS) is recommended for precise molecular weight validation .
  • FTIR spectroscopy can detect amine N-H stretches (~3300 cm⁻¹) and C-N stretches (~1030 cm⁻¹), as seen in MDEA-impregnated mesoporous carbon studies .

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; use fume hoods for synthesis .
  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area. Avoid heat, sunlight, and incompatible materials (strong acids/bases) .
  • Spill Management : Absorb with inert materials (sand, vermiculite) and dispose via certified waste handlers. Avoid aqueous discharge .

Q. Which analytical techniques are optimal for assessing purity and composition?

  • Methodological Answer :

  • Elemental Analysis : Quantify nitrogen content to verify amine functionalization. For example, MDEA-impregnated carbon showed a 23 wt.% increase in nitrogen post-modification .
  • HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to separate and quantify impurities. Adjust mobile phase polarity based on amine solubility .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability and residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions between surface properties and functional performance (e.g., adsorption capacity vs. BET surface area)?

  • Methodological Answer :

  • Case Study : In MDEA-impregnated mesoporous carbon, BET surface area decreased by 43%, but CO₂ adsorption increased by 64% due to amine-CO₂ chemisorption .
  • Experimental Design :

Compare physical adsorption (e.g., N₂ isotherms) with chemical adsorption (e.g., CO₂ breakthrough tests).

Use in situ FTIR to identify amine-CO₂ carbamate formation .

Perform kinetic modeling to distinguish diffusion-limited vs. reaction-limited processes.

Q. What strategies mitigate steric hindrance during synthetic modification of this compound?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine group .
  • Temperature Control : Lower reaction temperatures reduce side reactions from bulky substituents. For example, trifluoromethylsulfanyl-modified amines required controlled conditions to avoid steric interference .
  • Catalytic Approaches : Employ Pd-catalyzed cross-couplings or enzymatic methods for selective functionalization .

Q. How to design pharmacological assays to study biological interactions of this amine?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (Kd) for target receptors .
  • Kinetic Profiling : Conduct time-resolved fluorescence assays to determine on/off rates (e.g., for enzyme inhibition).
  • In Silico Docking : Perform molecular dynamics simulations to predict binding modes, leveraging steric and electronic properties of the amine .

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